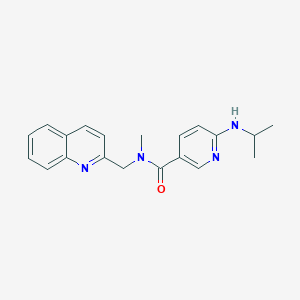
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, commonly known as IQM-316, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
IQM-316 works by inhibiting CDK4/6, which are key regulators of the cell cycle. By blocking the activity of these enzymes, IQM-316 prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, IQM-316 has also been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IQM-316 is its high selectivity for CDK4/6, which reduces the risk of off-target effects. However, its limited solubility and stability can pose challenges in experimental design and drug formulation.
Direcciones Futuras
There are several potential future directions for the research and development of IQM-316. These include:
1. Clinical trials to evaluate its efficacy and safety in humans.
2. Optimization of its chemical structure to improve solubility and stability.
3. Exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders.
4. Investigation of its mechanism of action and potential biomarkers for patient selection.
5. Development of combination therapies with other cancer drugs to enhance its efficacy.
6. Evaluation of its potential as a radioprotective agent in cancer patients undergoing radiation therapy.
Conclusion:
In conclusion, IQM-316 is a promising small molecule compound that has shown significant potential as a therapeutic agent in the treatment of cancer. Its high selectivity for CDK4/6 and minimal toxicity in normal cells make it an attractive candidate for further research and development. While there are still challenges to overcome, the future looks bright for this promising compound.
Métodos De Síntesis
IQM-316 can be synthesized through a multi-step process involving the reaction of 2-quinolinemethanol with isopropylamine, followed by acetylation, reduction, and N-methylation. The final product is obtained through a coupling reaction between the intermediate and nicotinamide.
Aplicaciones Científicas De Investigación
IQM-316 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. It has shown significant antiproliferative activity in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer therapies.
Propiedades
IUPAC Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)22-19-11-9-16(12-21-19)20(25)24(3)13-17-10-8-15-6-4-5-7-18(15)23-17/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLSBFRBYLIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
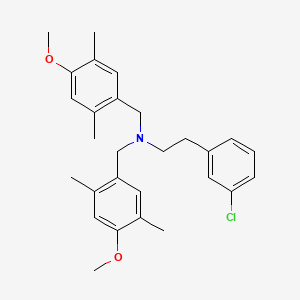
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
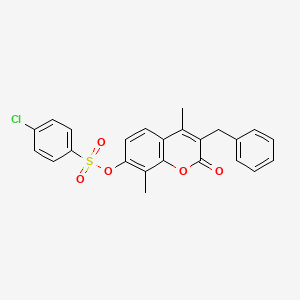
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
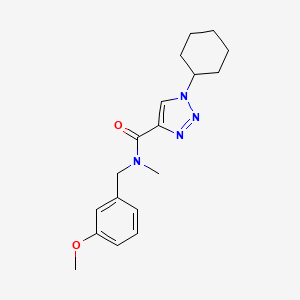
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
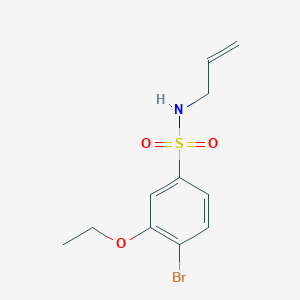
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

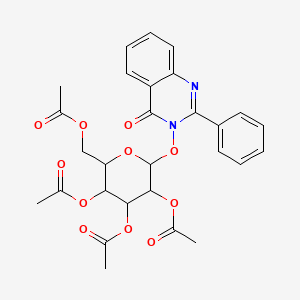
![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)